molecular formula C6H14ClNO B019673 Methyl valerimidate hydrochloride CAS No. 39739-46-3

Methyl valerimidate hydrochloride

Cat. No. B019673
CAS RN: 39739-46-3
M. Wt: 151.63 g/mol
InChI Key: UAIVSGKSLHIONB-UHFFFAOYSA-N
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Patent
US05565577

Procedure details

A 10 gallon, glass-lined fixed reactor was charged with 7.0 kg (84.6 mol) of valeronitrile and 2.96 kg (92.2 mol, 1.1 eq) of methanol. The solution was stirred with cooling to about 5° C. under an atmosphere of nitrogen. A flow of hydrogen chloride gas from a gas cylinder was bubbled into the solution below the surface of the mixture at a rate such that the reaction temperature did not exceed 15° C. After about one hour, 3.67 kg (101 tool, 1.19 eq) of hydrogen chloride had been disbursed from the gas cylinder and addition was stopped. Stirring was continued for an additional 18 h at 0° C. Tert-butyl methyl ether (9.7 kg) was added to the suspension and stirring was continued for 3 h at 0° C. The slurry was then centrifuged under an atmosphere of nitrogen. After drying overnight under nitrogen and for several hours under reduced pressure at ambient temperature the product weighed 9.66 kg (76% yield uncorrected for purity) and had amp of 91°-92° C. The crude product was hygroscopic and was stored in sealed bottles under nitrogen at -5° C.
Quantity
7 kg
Type
reactant
Reaction Step One
Quantity
2.96 kg
Type
reactant
Reaction Step One
Quantity
3.67 kg
Type
reactant
Reaction Step Two
Quantity
9.7 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:7][OH:8].[ClH:9]>COC(C)(C)C>[ClH:9].[C:1](=[NH:6])([O:8][CH3:7])[CH2:2][CH2:3][CH2:4][CH3:5] |f:4.5|

Inputs

Step One
Name
Quantity
7 kg
Type
reactant
Smiles
C(CCCC)#N
Name
Quantity
2.96 kg
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.67 kg
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
9.7 kg
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flow of hydrogen chloride gas from a gas cylinder was bubbled into the solution below the surface of the mixture at a rate such that the reaction temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 15° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for an additional 18 h at 0° C
Duration
18 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3 h at 0° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After drying overnight under nitrogen and for several hours under reduced pressure at ambient temperature the product
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
amp of 91°-92° C
CUSTOM
Type
CUSTOM
Details
was stored in sealed bottles under nitrogen at -5° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.C(CCCC)(OC)=N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.